molecular formula C19H23Si B14279580 CID 78061130

CID 78061130

Cat. No.: B14279580
M. Wt: 279.5 g/mol
InChI Key: KTUWUGMWGNOCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This absence precludes a detailed introduction or comparison.

Properties

Molecular Formula

C19H23Si

Molecular Weight

279.5 g/mol

InChI

InChI=1S/C19H23Si/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2

InChI Key

KTUWUGMWGNOCMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C[Si](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Compound CID 78061130 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under specific conditions to form oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary based on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound CID 78061130 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound may be used in industrial processes, including the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of compound CID 78061130 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to or modifying these targets, leading to changes in biological or chemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes references to other CIDs, such as:

  • Betulin-derived inhibitors (CID 72326, 64971, 92158, 10153267) in .
  • Oscillatoxin derivatives (CID 101283546, 185389, 156582093, 156582092) in .
  • Nrf2 inhibitors (CID 46907796) in .

However, these compounds are unrelated to CID 78061130. For example:

  • Betulin derivatives are triterpenoids studied for their inhibitory effects on bile acid transporters .
  • Oscillatoxins are marine-derived toxins with complex polyketide structures .

Data Table for Reference (Unrelated to this compound):

Compound CID Class Key Functional Groups Biological Activity Source
10153267 Betulin derivative Caffeoyl, triterpene Bile acid transport inhibition
101283546 Oscillatoxin D Polyketide, lactone Cytotoxicity
46907796 Nrf2 inhibitor Sulfonamide Antioxidant pathway modulation

Critical Limitations in Evidence

  • Lack of this compound: No structural, synthetic, or pharmacological data are provided for this compound.
  • Focus on NLP Models : Over 50% of the evidence discusses machine learning architectures (e.g., ), which are irrelevant to chemical compound comparisons.
  • Discrepancies in CID Context : Acronym "CID" is used ambiguously (e.g., "community ID" in and "chemotherapy-induced diarrhea" in –18).

Recommendations for Further Research

To address this gap, the following steps are advised:

Query PubChem Directly: Access the PubChem entry for this compound to retrieve structural data, synonyms, and associated studies.

Cross-Reference with ChEMBL or ChemSpyder : These databases may provide bioactivity data or synthetic pathways.

Explore Patent Literature : Industrial compounds are often documented in patents before journal publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.